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Compound of Interest

Compound Name: 3-Chloro-3-methylhexane

Cat. No.: B1594247 Get Quote

An In-depth Technical Guide to 3-Chloro-3-methylhexane: Structure, Reactivity, and

Characterization

Abstract
This technical guide provides a comprehensive overview of 3-chloro-3-methylhexane, a

tertiary alkyl halide. The document delves into its molecular structure, chemical formula, and

physicochemical properties. A significant focus is placed on its characteristic reactivity,

particularly its propensity for unimolecular nucleophilic substitution (SN1) and elimination (E1)

reactions, a direct consequence of its tertiary structure. Methodologies for its synthesis via

electrophilic addition and detailed protocols for its analytical characterization using modern

spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) Spectroscopy—are presented. This guide is intended for researchers

and professionals in chemical synthesis and drug development, offering both foundational

knowledge and practical, field-proven insights into the handling and analysis of this compound.

Molecular Identity and Physicochemical Properties
3-Chloro-3-methylhexane is a halogenated alkane characterized by a hexane backbone with

a chlorine atom and a methyl group substituted at the third carbon position. This substitution

pattern classifies it as a tertiary alkyl halide, a structural feature that dictates its chemical

behavior.

Molecular Formula: C₇H₁₅Cl[1][2][3][4]
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Molecular Weight: 134.65 g/mol [2][4]

CAS Registry Number: 43197-78-0[1][2]

IUPAC Name: 3-chloro-3-methylhexane[2]

Canonical SMILES: CCCC(C)(CC)Cl[2][5]

The central carbon at the third position (C3) is a chiral center, meaning 3-chloro-3-
methylhexane can exist as a pair of enantiomers: (R)-3-chloro-3-methylhexane and (S)-3-
chloro-3-methylhexane.

Structural Representation
The molecular structure is foundational to understanding the compound's properties and

reactivity.

Caption: 2D Molecular Structure of 3-chloro-3-methylhexane.

Tabulated Physicochemical Properties
A summary of key computed and experimental properties is provided below.

Property Value Source

Molecular Weight 134.65 g/mol PubChem[2]

Exact Mass 134.0862282 Da PubChem[2]

XLogP3-AA (LogP) 3.2 PubChem[2]

Rotatable Bond Count 3 Guidechem[3]

Complexity 61.4 Guidechem[3]

Synthesis and Chemical Reactivity
The synthesis and reactivity of 3-chloro-3-methylhexane are governed by the principles of

carbocation chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-3-methylhexane
https://www.scbt.com/p/3-chloro-3-methylhexane-43197-78-0
https://webbook.nist.gov/cgi/inchi?ID=C43197780&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-3-methylhexane
https://www.benchchem.com/product/b1594247?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-3-methylhexane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-3-methylhexane
https://www.stenutz.eu/chem/solv6%20(2).php?name=3-chloro-3-methylhexane
https://www.benchchem.com/product/b1594247?utm_src=pdf-body
https://www.benchchem.com/product/b1594247?utm_src=pdf-body
https://www.benchchem.com/product/b1594247?utm_src=pdf-body
https://www.benchchem.com/product/b1594247?utm_src=pdf-body
https://www.benchchem.com/product/b1594247?utm_src=pdf-body
https://www.benchchem.com/product/b1594247?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-3-methylhexane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-3-methylhexane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-3-methylhexane
https://www.guidechem.com/encyclopedia/3-chloro-3-methylhexane-dic23928.html
https://www.guidechem.com/encyclopedia/3-chloro-3-methylhexane-dic23928.html
https://www.benchchem.com/product/b1594247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Pathway: Electrophilic Addition
A standard laboratory synthesis involves the electrophilic addition of hydrogen chloride (HCl) to

an alkene. Three isomeric alkenes can serve as precursors, as they all form the same stable

tertiary carbocation intermediate upon protonation, which is then attacked by the chloride ion.

[6]

Alkene Precursors

3-Methylhex-2-ene

+ HCl3-Methylhex-3-ene

4-Methylhex-2-ene

Tertiary Carbocation
(3-methylhexan-3-yl cation)

 Protonation 3-Chloro-3-methylhexane Chloride Attack 

Click to download full resolution via product page

Caption: Synthesis of 3-chloro-3-methylhexane via electrophilic addition.

This reaction proceeds according to Markovnikov's rule, where the proton adds to the carbon

atom that results in the formation of the most stable carbocation. In all three cases, this is the

tertiary carbocation at the C3 position.

Core Reactivity: The Tertiary Alkyl Halide
As a tertiary alkyl halide, 3-chloro-3-methylhexane's reactivity is dominated by reaction

mechanisms that proceed through a carbocation intermediate.

SN1 and E1 Reactions: These are the predominant pathways. The rate-determining step is

the spontaneous dissociation of the C-Cl bond to form a stable tertiary carbocation.[7] This

carbocation can then be attacked by a nucleophile (SN1) or lose a proton from an adjacent

carbon to a base (E1).[8] For instance, reaction with water will yield both an alcohol
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(substitution product) and alkenes (elimination products).[8] The stability of the tertiary

carbocation is significantly higher than that of secondary or primary carbocations due to

hyperconjugation and inductive effects from the three alkyl groups.[7]

SN2 Inactivity: 3-chloro-3-methylhexane is essentially unreactive under SN2 conditions.[9]

[10] The three alkyl groups surrounding the electrophilic carbon create significant steric

hindrance, preventing the backside attack required for the SN2 mechanism.[9][11]

Reaction Products

3-Chloro-3-methylhexane

Tertiary Carbocation
+ Cl-

Rate-determining step
(slow, unimolecular)

Substitution (SN1)
(e.g., Alcohol, Ether)

Nucleophile Attack

Elimination (E1)
(Alkene isomers)

Proton Abstraction

Click to download full resolution via product page

Caption: Competing SN1 and E1 reaction pathways for 3-chloro-3-methylhexane.

Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of 3-chloro-3-
methylhexane. The following are standard protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard proton spectrum with 16-32 scans.

Set the spectral width to cover a range of -1 to 12 ppm.

Use tetramethylsilane (TMS) as an internal reference (0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum with 1024-4096 scans.

Set the spectral width to cover a range of 0 to 220 ppm.

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs).

Spectrum Predicted Features Rationale

¹H NMR

7 distinct signals, all complex

multiplets in the alkyl region

(~0.8-1.8 ppm).

The molecule is asymmetric,

making all protons chemically

non-equivalent. Overlapping

multiplets are expected due to

complex spin-spin coupling.

¹³C NMR 7 distinct signals.

Due to the chiral center, all

seven carbon atoms are in

unique chemical environments.

The carbon bearing the

chlorine (C3) will be the most

downfield among the sp³

carbons.
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Note: The actual spectrum for a similar, but simpler, compound (3-methylhexane) is known to

be complex, supporting the prediction of 7 distinct environments.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for determining molecular weight and fragmentation patterns,

confirming the molecular formula.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

like dichloromethane or hexane.

GC Separation:

Inject 1 µL of the solution into a GC equipped with a nonpolar capillary column (e.g., DB-

5ms).

Use a temperature program, for example: initial temperature of 50°C, hold for 2 minutes,

then ramp to 250°C at 10°C/min.

MS Detection (Electron Ionization - EI):

Use a standard electron energy of 70 eV.

Scan a mass range from m/z 40 to 200.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions.

Molecular Ion (M⁺): A peak corresponding to the molecular weight will be observed at m/z

134.

Isotope Peak (M+2): A characteristic peak will appear at m/z 136 with an intensity

approximately one-third that of the M⁺ peak.[13] This 3:1 ratio is definitive for a molecule

containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[13]

Fragmentation: The most abundant fragment ion will likely result from the loss of the chlorine

atom to form the stable tertiary carbocation at m/z 99 (C₇H₁₅⁺).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Functional Group

2850-3000 C-H Stretch Alkane (CH, CH₂, CH₃)

1350-1470 C-H Bend Alkane

600-800 C-Cl Stretch Alkyl Halide

Note: The NIST Chemistry WebBook provides reference IR spectral data for 3-chloro-3-
methylhexane.[1]

Conclusion
3-Chloro-3-methylhexane serves as an exemplary model for understanding the behavior of

tertiary alkyl halides. Its structure, characterized by a sterically hindered electrophilic carbon,

precludes bimolecular substitution and favors unimolecular pathways that proceed via a stable

carbocation intermediate. This fundamental reactivity profile makes it a valuable substrate for

studying the competitive nature of SN1 and E1 reactions. The analytical protocols detailed

herein provide a robust framework for its unambiguous identification and characterization,

ensuring scientific integrity in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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